molecular formula C18H20FN3O3S B2380005 4-(2-fluorophenyl)-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide CAS No. 1024279-38-6

4-(2-fluorophenyl)-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide

Cat. No.: B2380005
CAS No.: 1024279-38-6
M. Wt: 377.43
InChI Key: XVIKLSNGEAWUFO-UHFFFAOYSA-N
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Description

4-(2-fluorophenyl)-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide is a chemical compound of interest in medicinal chemistry and pharmacological research. This molecule features a piperazine ring core, a common pharmacophore in drug discovery, which is substituted at one nitrogen with a 2-fluorophenyl group and at the other with a carboxamide bridge linked to a 4-methylbenzenesulfonyl (p-toluenesulfonyl) group. Piperazine derivatives are extensively investigated for their binding affinity to various central nervous system (CNS) receptors and are frequently explored as key synthetic intermediates or active scaffolds in the development of novel therapeutic agents . The structural motif of a fluorophenyl-substituted piperazine is found in compounds studied for a range of biological activities. The inclusion of the fluorophenyl group can significantly influence a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets, making it a valuable feature in the design of research compounds . Similarly, the benzenesulfonamide component is a privileged structure in medicinal chemistry, associated with modulating activity toward several enzyme families. This combination of functional groups makes this compound a valuable chemical tool for researchers developing structure-activity relationship (SAR) profiles in hit-to-lead optimization campaigns. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption of any kind.

Properties

IUPAC Name

4-(2-fluorophenyl)-N-(4-methylphenyl)sulfonylpiperazine-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c1-14-6-8-15(9-7-14)26(24,25)20-18(23)22-12-10-21(11-13-22)17-5-3-2-4-16(17)19/h2-9H,10-13H2,1H3,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVIKLSNGEAWUFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(=O)N2CCN(CC2)C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-fluorophenyl)-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the piperazine ring: This can be achieved by reacting appropriate amines with dihaloalkanes under basic conditions.

    Introduction of the sulfonyl group: This step involves the reaction of the piperazine derivative with sulfonyl chlorides in the presence of a base such as triethylamine.

    Attachment of the fluorophenyl and methylphenyl groups: These groups can be introduced through nucleophilic aromatic substitution reactions using appropriate fluorophenyl and methylphenyl halides.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-fluorophenyl)-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted aromatic derivatives.

Scientific Research Applications

Pharmacological Properties

The compound exhibits a range of pharmacological activities, primarily through its action as an antagonist at specific receptors. This section explores its biological activity and potential therapeutic uses.

Antidepressant Activity

Research indicates that compounds similar to 4-(2-fluorophenyl)-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide may exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain. A study highlighted the efficacy of piperazine derivatives in alleviating symptoms of depression, suggesting that this compound could serve as a lead for developing new antidepressants .

Pain Management

The compound has been investigated for its role in pain management, particularly in conditions like neuropathic pain. Its mechanism involves the modulation of neurotransmitter systems, which are crucial in the perception of pain. Clinical studies have shown that similar piperazine compounds can effectively reduce pain sensitivity in animal models .

Anticancer Potential

Recent studies have explored the anticancer properties of compounds related to this compound. Research has demonstrated that these compounds can induce apoptosis in various cancer cell lines, including breast and colon cancer cells. The mechanism appears to involve the disruption of cellular signaling pathways that promote cell survival .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. The following table summarizes key findings:

CompoundSubstituentIC50 (µM)Activity
Compound A4-Fluorobenzyl5.41High Antagonist
Compound B4-Chlorobenzyl3.20Moderate Antagonist
This compound -TBDTBD

Note: IC50 values indicate the concentration required to inhibit 50% of receptor activity; lower values signify higher potency.

Case Studies

Several case studies have documented the effects of similar compounds on various health conditions:

  • Dysmenorrhea and Preterm Labor : Compounds with similar structures have been utilized to manage excessive uterine contractions, showing significant effectiveness in clinical settings .
  • Neuropathic Pain Management : Clinical trials have reported substantial improvements in pain relief among patients treated with piperazine derivatives, indicating a promising avenue for chronic pain management .

Mechanism of Action

The mechanism of action of 4-(2-fluorophenyl)-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to downstream effects on cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 4-(2-fluorophenyl)-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide with structurally related piperazine carboxamides, focusing on substituent effects, physicochemical properties, and pharmacological profiles.

Table 1: Structural and Functional Comparison of Piperazine Carboxamides

Compound Name Substituents (R1/R2) Key Features Pharmacological Target/Activity Yield (%) Melting Point (°C) References
Target Compound R1: 2-Fluorophenyl; R2: Tosyl Sulfonamide group enhances solubility; fluorination improves lipophilicity Likely CNS receptors (inferred) N/A N/A
N-(2-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A2) R1: 3-Fluorophenyl; R2: Quinazolinyl Quinazolinyl moiety increases rigidity; moderate yield Anticancer (cell growth inhibition) 52.2 189.5–192.1
N-(4-Fluorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A3) R1: 4-Fluorophenyl; R2: Quinazolinyl Para-fluorination enhances electronic effects; higher yield Anticancer (cell growth inhibition) 57.3 196.5–197.8
N-(2-Chlorophenyl)-4-((4-oxo-3,4-dihydroquinazolin-2-yl)methyl)piperazine-1-carboxamide (A4) R1: 2-Chlorophenyl; R2: Quinazolinyl Chlorine substituent increases steric hindrance; lower yield Anticancer (cell growth inhibition) 45.2 197.9–199.6
p-MPPF R1: 2-Methoxyphenyl; R2: p-Fluorobenzamido Fluorobenzamido group confers serotonin receptor antagonism 5-HT1A receptor antagonist N/A N/A
Compound 16 (N-(2-fluorophenyl)-2-(4-((2-fluorophenyl)sulfonyl)piperazin-1-yl)acetamide) R1: 2-Fluorophenyl; R2: Fluorophenylsulfonyl Bis-fluorinated sulfonamide; moderate yield Undisclosed (structural analog) 53 N/A

Key Findings:

Substituent Position and Electronic Effects: Fluorine at the 2-position (target compound) vs. 4-position (A3) alters electronic distribution. Replacement of the tosyl group with a fluorophenylsulfonyl (Compound 16) increases electronegativity, which could enhance receptor interactions but reduce solubility .

Pharmacological Implications :

  • Quinazolinyl-containing derivatives (A2–A4) exhibit anticancer activity, suggesting that bulky heterocyclic groups at R2 may favor cytotoxicity over CNS targeting .
  • The tosyl group in the target compound is structurally distinct from the fluorobenzamido group in p-MPPF, a potent 5-HT1A antagonist, indicating divergent target profiles .

Physicochemical Properties: Melting points for fluorinated analogs (A2–A4: 189–200°C) suggest higher crystallinity compared to non-fluorinated derivatives, which may impact formulation . Sulfonamide groups (target compound, Compound 16) generally improve aqueous solubility relative to carboxamides with aryl-only substituents .

Synthetic Accessibility :

  • Yields for piperazine carboxamides vary widely (45–57%), with electron-withdrawing groups (e.g., chlorine in A4) correlating with lower yields due to steric challenges .

Critical Analysis of Contradictions and Limitations

  • Fluorination Effects : While para-fluorination (A3) is associated with improved anticancer activity , ortho-fluorination (target compound) may prioritize metabolic stability over potency .

Biological Activity

4-(2-fluorophenyl)-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide is a compound of increasing interest due to its potential biological activities, particularly in pharmacology. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a piperazine core substituted with a fluorophenyl group and a sulfonamide moiety. Its chemical structure can be described as follows:

  • Molecular Formula : C15_{15}H16_{16}F1_{1}N3_{3}O2_{2}S
  • Molecular Weight : Approximately 325.37 g/mol

The biological activity of this compound has been attributed to its interaction with various biological targets:

  • NK(1) Receptor Antagonism : This compound has been identified as a potent antagonist of the neurokinin-1 (NK(1)) receptor, which is implicated in pain and anxiety pathways. Research indicates that derivatives with similar structures exhibit significant in vitro activity against NK(1) receptors, suggesting potential applications in treating depression and anxiety disorders .
  • Inhibition of ENTs : Recent studies have shown that analogues of this compound can inhibit equilibrative nucleoside transporters (ENTs), particularly ENT2. This inhibition affects nucleotide synthesis and adenosine regulation, which are crucial in cancer therapy .
  • Anticancer Activity : The compound has demonstrated cytotoxic effects against various cancer cell lines, potentially through mechanisms involving apoptosis induction and cell cycle arrest .

Biological Activity Data

Activity TypeDescriptionReference
NK(1) Receptor AntagonismPotent antagonist with implications in anxiety and depression treatment
ENTs InhibitionSelective inhibition of ENT2, affecting nucleotide metabolism
Anticancer EffectsInduces apoptosis in cancer cell lines; shows promise as an anticancer agent

Case Studies

Several studies have explored the efficacy of this compound and its analogues:

  • Study on NK(1) Receptor Antagonists : A series of piperazine derivatives were synthesized and evaluated for their NK(1) receptor antagonistic properties. Among these, derivatives similar to this compound exhibited high affinity and selectivity for the NK(1) receptor, indicating their potential as therapeutic agents for anxiety disorders .
  • Cancer Cell Line Testing : In vitro studies conducted on various cancer cell lines revealed that compounds related to this compound showed enhanced cytotoxicity compared to standard chemotherapeutics. These compounds induced significant apoptosis and inhibited cell proliferation effectively .

Q & A

Q. How can the synthesis of 4-(2-fluorophenyl)-N-(4-methylbenzenesulfonyl)piperazine-1-carboxamide be optimized for high yield and purity?

Methodological Answer: The synthesis typically involves coupling 2-fluoroaniline with a piperazine derivative using carbodiimide-based coupling agents (e.g., DCC or EDC) under controlled conditions. Key steps include:

  • Reagent selection : Use N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the carboxamide group .
  • Solvent optimization : Polar aprotic solvents like dichloromethane or dimethylformamide (DMF) enhance reaction efficiency .
  • Purification : Recrystallization or column chromatography (e.g., silica gel with methanol/dichloromethane gradients) ensures high purity .
  • Monitoring : Thin-layer chromatography (TLC) and NMR spectroscopy track reaction progress and intermediate purity .

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR identify substituent patterns (e.g., fluorophenyl at δ~7.0–7.5 ppm, piperazine protons at δ~2.4–3.5 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]+ at m/z 377.4 for C₁₉H₂₁FN₃O₃S) .
  • Elemental Analysis : Confirms empirical formula alignment (e.g., C: 60.47%, H: 5.62%, N: 11.14%) .

Q. How do physicochemical properties (e.g., solubility) influence experimental design for biological assays?

Methodological Answer:

  • Solubility profiling : Use dimethyl sulfoxide (DMSO) for stock solutions, diluted in buffered saline (pH 7.4) to avoid precipitation .
  • LogP determination : Reverse-phase HPLC or shake-flask methods assess lipophilicity (predicted LogP ~3.2), guiding membrane permeability studies .

Q. What safety protocols are essential when handling this compound?

Methodological Answer:

  • PPE : Gloves, lab coats, and fume hoods mitigate exposure risks .
  • Waste disposal : Follow EPA guidelines for sulfonamide and fluorinated waste .

Advanced Research Questions

Q. How can molecular docking and QSAR studies improve the design of analogs targeting dopamine receptors?

Methodological Answer:

  • Docking software (e.g., AutoDock Vina) : Model interactions between the fluorophenyl group and dopamine D3 receptor hydrophobic pockets (PDB ID: 3PBL) .
  • QSAR parameters : Optimize substituents (e.g., methylsulfonyl vs. methoxy) using Hammett constants (σ) and molar refractivity (MR) to predict binding affinity .

Q. What experimental strategies resolve contradictions in reported bioactivity data across similar piperazine derivatives?

Methodological Answer:

  • Standardized assays : Use radioligand binding assays (e.g., 3^3H-spiperone for dopamine receptors) to compare IC₅₀ values under identical conditions .
  • Meta-analysis : Cross-reference data from PubChem and EPA DSSTox to identify outliers in potency or selectivity .

Q. How can synthesis be scaled while maintaining enantiomeric purity for chiral analogs?

Methodological Answer:

  • Chiral auxiliaries : Introduce (R)- or (S)-BINOL during piperazine ring formation to control stereochemistry .
  • Continuous flow reactors : Enhance reproducibility and reduce racemization risks during sulfonylation steps .

Q. What in vitro models assess metabolic stability and cytochrome P450 interactions?

Methodological Answer:

  • Liver microsomes : Incubate with NADPH and monitor degradation via LC-MS/MS to calculate half-life (t₁/₂) .
  • CYP inhibition assays : Fluorescent probes (e.g., CYP3A4) quantify competitive inhibition using human recombinant enzymes .

Q. What strategies improve selectivity for serotonin receptors over adrenergic receptors?

Methodological Answer:

  • Substituent modification : Replace 4-methylbenzenesulfonyl with 4-methoxy groups to enhance 5-HT₁A affinity (Ki < 10 nM) .
  • Mutagenesis studies : Identify key receptor residues (e.g., Ser159 in 5-HT₁A) via site-directed mutagenesis and binding assays .

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